molecular formula C9H11BO4 B1463522 3-(Acetoxymethyl)phenylboronic acid CAS No. 935701-04-5

3-(Acetoxymethyl)phenylboronic acid

Cat. No.: B1463522
CAS No.: 935701-04-5
M. Wt: 193.99 g/mol
InChI Key: NCOMVLYGHIHVTP-UHFFFAOYSA-N
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Description

3-(Acetoxymethyl)phenylboronic acid: is an organic compound with the molecular formula C9H11BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetoxymethyl group at the third position.

Biochemical Analysis

Biochemical Properties

3-(Acetoxymethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it a valuable tool in the study of enzyme mechanisms and protein interactions. For instance, it can interact with serine proteases by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can bind to carbohydrate molecules, making it useful in the study of glycoproteins and other carbohydrate-containing biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound can alter the phosphorylation state of key signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound can affect the stability and function of glycoproteins on the cell surface, which can impact cell-cell communication and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can form a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can interact with carbohydrate molecules on the surface of cells, affecting cell signaling and communication . The ability of this compound to form reversible covalent bonds also allows it to act as a reversible inhibitor, making it a valuable tool in the study of enzyme kinetics and protein interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form phenylboronic acid and acetic acid . The rate of hydrolysis can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . The stability of this compound in vivo may be limited by its susceptibility to hydrolysis and other metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have shown that the threshold for toxicity can vary depending on factors such as the route of administration and the duration of exposure. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its hydrolysis and interaction with enzymes. This compound can be hydrolyzed to form phenylboronic acid and acetic acid, which can then enter various metabolic pathways . Additionally, this compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases . These interactions can affect the metabolic flux and levels of metabolites in cells, leading to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as those involved in the uptake of boronic acids . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through interactions with targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other carbohydrate-containing biomolecules . The subcellular localization of this compound can also influence its ability to modulate cell signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetoxymethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Acetoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Hydroxymethylphenylboronic acid.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 3-(Acetoxymethyl)phenylboronic acid is unique due to the presence of the acetoxymethyl group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry. The acetoxymethyl group can be easily modified, providing versatility in chemical transformations .

Properties

IUPAC Name

[3-(acetyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOMVLYGHIHVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674536
Record name {3-[(Acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935701-04-5
Record name {3-[(Acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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